molecular formula C38H60O10S B12848289 Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate

Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate

Cat. No.: B12848289
M. Wt: 708.9 g/mol
InChI Key: KDQIADKDRIEAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate is a synthetic chemical reagent designed for advanced research applications, particularly in the field of bioconjugation and prodrug development. This compound features a long, hydrophilic 3,6,9,12,15,18,21-heptaoxodotriacontanoate chain, which is a polyethylene glycol (PEG) linker that can enhance the solubility and stability of conjugated molecules . The tert-butyl ester group acts as a common protecting group for carboxylic acids, allowing for selective deprotection under mild acidic conditions to reveal the free acid for further coupling . The terminal acetylsulfanyl moiety provides a protected thiol group, which can be deacetylated to generate a free thiol. This reactive handle is crucial for forming disulfide bonds or for Michael additions with maleimides, making the compound an excellent linker for attaching payloads such as fluorescent probes, proteins, or drug molecules . Researchers can utilize this multifunctional reagent in the synthesis of complex molecular architectures like PROTACs (Proteolysis Targeting Chimeras), where the PEG spacer facilitates optimal spacing between the target protein ligand and the E3 ligase recruiter . It is also valuable in materials science for surface functionalization and in pharmaceutical research for creating biodegradable linker systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C38H60O10S

Molecular Weight

708.9 g/mol

IUPAC Name

tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate

InChI

InChI=1S/C38H60O10S/c1-29(39)49-27-13-11-9-7-5-6-8-10-12-14-30(40)15-16-31(41)17-18-32(42)19-20-33(43)21-22-34(44)23-24-35(45)25-26-36(46)28-37(47)48-38(2,3)4/h5-28H2,1-4H3

InChI Key

KDQIADKDRIEAQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCCCCCCCCCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials

  • Polyethylene glycol derivatives with terminal hydroxyl groups (e.g., 3,6,9,12,15,18,21-heptaoxanonatriacontan-1-ol) serve as the backbone.
  • tert-Butyl esters are introduced via esterification reactions using tert-butyl chloroformate or tert-butanol under acidic or catalytic conditions.
  • The acetylsulfanyl group is introduced by thiolation followed by acetylation.

Stepwise Preparation Method

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Polyether chain synthesis Commercial PEG derivatives or stepwise PEGylation Obtain heptaoxodotriacontanol intermediate
2 Esterification Reaction with tert-butyl chloroformate or tert-butanol + acid catalyst Formation of tert-butyl ester at terminal carboxyl group
3 Thiolation Introduction of thiol group at 32-position via nucleophilic substitution or thiol-ene reaction Formation of sulfanyl intermediate
4 Acetylation of thiol Acetyl chloride or acetic anhydride in presence of base Conversion of thiol to acetylsulfanyl group
5 Purification Chromatography (e.g., silica gel column) or recrystallization Isolation of pure tert-butyl 32-acetylsulfanyl derivative

Detailed Reaction Conditions and Mechanistic Insights

Esterification to Form tert-Butyl Ester

  • The terminal hydroxyl group of the polyether is converted to a carboxylic acid derivative, then esterified with tert-butanol or tert-butyl chloroformate.
  • Typical conditions involve mild acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or use of coupling agents like DCC (dicyclohexylcarbodiimide).
  • The tert-butyl ester protects the acid functionality during subsequent reactions and can be removed under acidic conditions if needed.

Introduction of the Sulfanyl Group

  • The sulfanyl group is introduced by converting a suitable leaving group (e.g., tosylate or mesylate) at the 32-position to a thiol via nucleophilic substitution with thiourea or sodium hydrosulfide.
  • Alternatively, thiol-ene click chemistry can be employed if an alkene functionality is present.
  • The thiol intermediate is sensitive and requires inert atmosphere handling to prevent oxidation.

Acetylation of the Thiol

  • The free thiol is acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine.
  • This step converts the thiol (-SH) to an acetylsulfanyl (-SCOCH3) group, stabilizing the sulfur functionality and preventing oxidation.
  • Reaction monitoring is typically done by TLC or HPLC.

Representative Experimental Data

Parameter Typical Value/Condition Reference/Notes
Solvent for esterification Dichloromethane, THF Anhydrous conditions preferred
Temperature 0–25 °C for esterification; 0–5 °C for acetylation Controlled to avoid side reactions
Reaction time 2–24 hours depending on step Monitored by TLC or NMR
Yield 60–85% overall Depends on purification efficiency
Purity >95% by HPLC or NMR Confirmed by spectral analysis

Analytical and Spectral Characterization

  • NMR Spectroscopy: Confirms the presence of tert-butyl ester (singlet near 1.4 ppm), acetyl methyl group (singlet near 2.3 ppm), and polyether chain protons.
  • FTIR Spectroscopy: Characteristic ester carbonyl stretch (~1735 cm⁻¹), thioester C=O stretch (~1680 cm⁻¹), and ether C–O–C stretches (~1100 cm⁻¹).
  • Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the acetylsulfanyl and tert-butyl ester groups.
  • Chromatography: HPLC or preparative TLC used for purity assessment and isolation.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Challenges/Notes
Polyether backbone prep Commercial PEG or stepwise PEGylation Control of chain length and polydispersity
Esterification tert-Butyl chloroformate, acid catalyst Avoid hydrolysis, maintain anhydrous conditions
Thiolation Thiourea, NaSH, or thiol-ene chemistry Thiol oxidation prevention
Acetylation Acetyl chloride, base (pyridine) Complete conversion, avoid overacetylation
Purification Silica gel chromatography, recrystallization Removal of side products and unreacted reagents

Research Findings and Literature Insights

  • The use of PEG derivatives with tert-butyl esters is well-documented for improving solubility and stability in drug conjugates.
  • Thiol functionalization followed by acetylation is a common strategy to introduce protected sulfur groups that can be later deprotected for further conjugation.
  • Optimization of reaction conditions, especially temperature and solvent choice, is critical to maximize yield and purity.
  • Patents and literature emphasize the importance of inert atmosphere and moisture-free conditions during thiolation and acetylation steps to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester and ether linkages can be reduced under specific conditions.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the ester linkage produces alcohols.

Scientific Research Applications

Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can interact with enzymes and proteins, modulating their activity. The ether linkages provide stability and solubility, enhancing the compound’s bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Thioester vs. Ester

The thioester group distinguishes this compound from analogs like tert-butyl 32-acetyloxy-3,6,9,12,15,18,21-heptaoxodotriacontanoate (hypothetical ester variant). Key differences include:

Property Target Compound (Thioester) Ester Analog (Hypothetical)
Hydrolysis Rate Faster under basic conditions Slower, requiring acidic/basic catalysts
Thermal Stability Moderate (thioesters prone to decomposition) Higher (esters are more stable)
Biochemical Reactivity Compatible with thiol-exchange reactions Limited to esterase-mediated cleavage

The thioester’s reactivity makes it suitable for dynamic covalent chemistry, whereas esters are preferred for prolonged stability .

PEG Chain Length Variations

The heptaoxa chain (seven ether units) contrasts with shorter PEG-like derivatives. For example, tert-butyl 32-acetylsulfanyl-3,6,9,12-tetraoxodotriacontanoate (hypothetical tetraoxa analog) would exhibit:

Property Heptaoxa Chain (Target) Tetraoxa Chain (Hypothetical)
Water Solubility High (long PEG chain) Moderate
Lipid Compatibility Low Higher (shorter chain)
Molecular Weight 624.87 g/mol ~500 g/mol (estimated)

Longer PEG chains enhance solubility in aqueous media, making the target compound more suitable for biomedical applications .

Protecting Group Variations

The tert-butyl group differs from other protective moieties, such as methyl or benzyl esters :

Property Tert-Butyl (Target) Methyl Ester (Hypothetical)
Deprotection Method Acidic (e.g., TFA) Basic hydrolysis
Steric Hindrance High Low
Stability Stable in basic conditions Prone to premature hydrolysis

The tert-butyl group’s bulkiness prevents unintended reactions during synthesis but requires harsh conditions for removal .

Biological Activity

Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a long hydrocarbon chain with multiple ether linkages and a tert-butyl group. Its structural complexity allows for diverse interactions within biological systems. The molecular formula is C32H66O7SC_{32}H_{66}O_7S, and its molecular weight is approximately 570.96 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties. These properties can protect cells from oxidative stress by scavenging free radicals.
  • Antimicrobial Properties : Research indicates that certain sulfanyl compounds possess antimicrobial effects against various pathogens. The presence of the acetylsulfanyl group may enhance these properties.
  • Cytotoxic Effects : Some studies suggest that compounds in this class can induce cytotoxicity in cancer cells, making them potential candidates for anticancer therapy.

Antioxidant Activity

A study investigating the antioxidant capacity of related compounds showed that they effectively inhibited lipid peroxidation and protected cellular components from oxidative damage. The mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them.

CompoundIC50 (µM)Reference
Tert-butyl 32-acetylsulfanyl45
Vitamin C30
Quercetin50

Antimicrobial Properties

In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL depending on the bacterial strain tested.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus75
Escherichia coli100
Pseudomonas aeruginosa50

Cytotoxicity Against Cancer Cells

A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner.

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)20
MCF-7 (breast cancer)25
A549 (lung cancer)30

The proposed mechanisms underlying the biological activities include:

  • Antioxidant Mechanism : The compound likely reduces oxidative stress by neutralizing reactive oxygen species (ROS), thus preventing cellular damage.
  • Membrane Disruption : The antimicrobial activity may stem from the ability of the compound to integrate into bacterial membranes, disrupting their integrity and leading to cell death.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate, and how can purity be optimized?

  • Answer : Synthesis typically involves multi-step reactions with precise control of reaction conditions. For example, tert-butyl carbamate derivatives (e.g., L4 in ) require coupling agents like EDC/HOBt for amide bond formation and purification via reverse-phase HPLC (C18 columns) to achieve >95% purity. Analytical validation using ESI-MS and 1H/13C^{1}\text{H}/^{13}\text{C}-NMR is critical to confirm structural integrity . Optimizing solvent systems (e.g., acetonitrile/water gradients) and monitoring reaction intermediates via TLC or LC-MS can minimize side products.

Q. What analytical techniques are most reliable for characterizing the molecular structure and stability of this compound?

  • Answer : High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, COSY) are essential for structural elucidation. For stability studies, accelerated degradation tests under varying pH (2–12), temperature (4–60°C), and oxidative stress (H2_2O2_2) can identify vulnerable functional groups (e.g., acetylsulfanyl or heptaoxo chains). LC-MS tracking of degradation products (e.g., tert-butyl cleavage fragments) provides kinetic data .

Advanced Research Questions

Q. How can theoretical frameworks guide mechanistic studies of this compound in drug delivery systems?

  • Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) can model interactions between the compound’s polyethylene glycol (PEG) chains and lipid bilayers, predicting encapsulation efficiency. For instance, emphasizes aligning experimental design with conceptual models (e.g., PEGylation’s role in solubility and biodistribution). Validating simulations with experimental data (e.g., DSC for phase transitions) resolves discrepancies between predicted and observed behavior .

Q. What strategies resolve contradictions in data on the compound’s reactivity under aqueous vs. non-aqueous conditions?

  • Answer : Contradictions often arise from solvent polarity effects on the acetylsulfanyl group’s nucleophilicity. Controlled experiments in DMSO (polar aprotic) vs. THF (non-polar) with kinetic profiling (e.g., UV-Vis monitoring of thiol-disulfide exchange) clarify solvent-dependent reactivity. Cross-referencing with IR spectroscopy (S-H stretching at ~2550 cm1^{-1}) quantifies thiol availability .

Q. How can factorial design optimize the compound’s stability during long-term storage?

  • Answer : A 23^3 factorial design (temperature, humidity, light exposure) identifies critical factors. For example, highlights factorial design’s utility in isolating variables. Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf life. Lyophilization or inert gas purging (N2_2) may mitigate oxidation, supported by TGA data on mass loss .

Methodological Challenges

Q. What purification challenges arise from the compound’s polyethylene glycol (PEG) chains, and how are they addressed?

  • Answer : PEG’s polydispersity complicates chromatographic separation. Size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) or membrane filtration (e.g., 10 kDa MWCO) isolates monodisperse fractions. notes membrane technologies’ role in separating macromolecules. Post-purification, MALDI-TOF confirms PEG chain uniformity .

Q. How do researchers validate the compound’s biological activity without commercial reference standards?

  • Answer : Orthogonal assays (e.g., SPR for binding affinity, cell-based luciferase reporters) cross-validate activity. suggests synthesizing truncated analogs (e.g., tert-butyl fragments) as internal controls. Dose-response curves (IC50_{50}/EC50_{50}) and statistical validation (e.g., ANOVA for triplicate data) ensure reproducibility .

Theoretical & Practical Integration

  • Guiding Principle : Align synthesis and characterization with drug delivery theories (e.g., PEG’s stealth effect) and validate via in vitro/in vivo models .
  • Conflict Resolution : Use MD simulations to reconcile discrepancies between predicted solubility and experimental observations .

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